molecular formula C9H5BrClNO B1287926 6-Bromo-3-chloroquinolin-4-ol CAS No. 857762-32-4

6-Bromo-3-chloroquinolin-4-ol

Cat. No. B1287926
CAS RN: 857762-32-4
M. Wt: 258.5 g/mol
InChI Key: ORSLKTUFMAGGIL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroquinolin-4-ol is a compound with the molecular formula C9H5BrClNO. It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloroquinolin-4-ol consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains bromine and chlorine substituents, which can significantly influence its reactivity and properties .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Bromo-3-chloroquinolin-4-ol, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with primary aryl amines and 1,3-diketones or β-keto-aldehydes or 1,3-dialdehydes, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including 6-Bromo-3-chloroquinolin-4-ol, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Activity

Quinoline derivatives are known for their potent antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have shown promising results in the field of cancer research . They have been found to inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .

Antiviral Activity

Quinoline derivatives are also known for their antiviral properties . They have been used in the development of drugs to treat various viral infections .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . They have been used in the development of drugs to treat conditions such as depression and epilepsy .

Anti-inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory effects . They have been used in the development of drugs to treat various inflammatory conditions .

Antihypertensive Activity

Quinoline derivatives have been found to exhibit antihypertensive effects . They have been used in the development of drugs to treat high blood pressure .

Anti-HIV Agents

Quinoline derivatives have been found to exhibit activity against the human immunodeficiency virus (HIV) . They have been used in the development of drugs to treat HIV infections .

Safety And Hazards

The safety information available indicates that 6-Bromo-3-chloroquinolin-4-ol may cause skin and eye irritation. Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline and its derivatives have been the focus of many research studies due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new quinoline derivatives with improved biological and pharmaceutical activities, as well as the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

6-bromo-3-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLKTUFMAGGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590581
Record name 6-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroquinolin-4-ol

CAS RN

857762-32-4
Record name 6-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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